Cas no 26178-74-5 (4-benzoyl-N-methylaniline)
4-benzoyl-N-methylaniline Chemical and Physical Properties
Names and Identifiers
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- Methanone, [4-(methylamino)phenyl]phenyl-
- [4-(methylamino)phenyl]-phenylmethanone
- 4-benzoyl-N-methylaniline
- SCHEMBL8666599
- 4-(Methylamino)benzophenone
- (4-(methylamino)phenyl)(phenyl)methanone
- NS00115858
- 26178-74-5
- EN300-25448536
- DTXSID00597743
- [4-(Methylamino)phenyl](phenyl)methanone
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- MDL: MFCD24551283
- Inchi: 1S/C14H13NO/c1-15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,15H,1H3
- InChI Key: REYZVMWSJNEXKO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1C=CC(=CC=1)NC
Computed Properties
- Exact Mass: 211.09979
- Monoisotopic Mass: 211.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
4-benzoyl-N-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25448536-0.05g |
4-benzoyl-N-methylaniline |
26178-74-5 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-25448536-0.1g |
4-benzoyl-N-methylaniline |
26178-74-5 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-25448536-0.25g |
4-benzoyl-N-methylaniline |
26178-74-5 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-25448536-0.5g |
4-benzoyl-N-methylaniline |
26178-74-5 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-25448536-1.0g |
4-benzoyl-N-methylaniline |
26178-74-5 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-25448536-2.5g |
4-benzoyl-N-methylaniline |
26178-74-5 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-25448536-5.0g |
4-benzoyl-N-methylaniline |
26178-74-5 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
| Enamine | EN300-25448536-10.0g |
4-benzoyl-N-methylaniline |
26178-74-5 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| Enamine | EN300-25448536-1g |
4-benzoyl-N-methylaniline |
26178-74-5 | 1g |
$699.0 | 2023-09-14 | ||
| Enamine | EN300-25448536-5g |
4-benzoyl-N-methylaniline |
26178-74-5 | 5g |
$2028.0 | 2023-09-14 |
4-benzoyl-N-methylaniline Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 4-benzoyl-N-methylaniline
4-Benzoyl-N-Methylaniline: A Comprehensive Overview
4-Benzoyl-N-methylaniline, also known by its CAS number 26178-74-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of aniline, with a benzoyl group attached at the para position and an N-methyl substituent. Its structure makes it a versatile molecule with potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of 4-benzoyl-N-methylaniline typically involves nucleophilic aromatic substitution or coupling reactions. Recent studies have focused on optimizing these processes to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions under mild conditions. These advancements have not only improved the efficiency of synthesis but also opened new avenues for its application in drug discovery.
In terms of physical properties, 4-benzoyl-N-methylaniline exhibits a melting point of approximately 120°C and is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and ethyl acetate. Its electronic properties, influenced by the electron-withdrawing benzoyl group and the electron-donating N-methyl substituent, make it an attractive candidate for use in organic electronics. Recent research has highlighted its potential as a building block for constructing π-conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The biological activity of 4-benzoyl-N-methylaniline has also been a topic of interest. Studies have shown that it exhibits moderate anti-inflammatory and antioxidant properties, making it a promising lead compound for drug development. Furthermore, its ability to interact with certain enzymes suggests potential applications in enzyme inhibition studies. However, more comprehensive pharmacological evaluations are required to fully understand its therapeutic potential.
In the context of environmental applications, 4-benzoyl-N-methylaniline has been investigated for its role in catalytic processes. Researchers have explored its ability to act as a ligand in metalloporphyrin catalysts, which are used in various industrial reactions, including hydrogenation and oxidation processes. The compound's stability under catalytic conditions makes it a viable option for large-scale applications.
The latest advancements in computational chemistry have provided deeper insights into the molecular dynamics of 4-benzoyl-N-methylaniline. Using density functional theory (DFT) calculations, scientists have modeled its electronic structure and interaction with other molecules. These studies have revealed that the compound's reactivity is significantly influenced by the steric effects of the N-methyl group and the conjugation effects of the benzoyl substituent.
In conclusion, 4-benzoyl-N-methylaniline, with its unique chemical structure and diverse functional groups, continues to be a focal point for research across multiple disciplines. Its applications span from materials science to pharmacology, with ongoing studies exploring new synthetic routes and functionalizations to expand its utility further. As research progresses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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